A Comprehensive Technical Guide to the Physicochemical Properties of 5-methoxy-1H-indol-6-ol
A Comprehensive Technical Guide to the Physicochemical Properties of 5-methoxy-1H-indol-6-ol
Abstract: This technical guide provides an in-depth analysis of the physicochemical properties of 5-methoxy-1H-indol-6-ol (CAS No: 2380-82-7), a substituted indole of significant interest in the fields of biochemistry and medicinal chemistry. As a structural analog to neuroactive compounds and a precursor to eumelanin pigments, a thorough understanding of its properties is critical for researchers in drug development and materials science.[1] This document moves beyond a simple recitation of data, offering a rationale for experimental methodologies and interpreting the properties within the context of the molecule's structure. It is designed to serve as a foundational resource for scientists, providing both established data and predictive insights, alongside actionable experimental protocols for its characterization.
Molecular Identity and Structural Overview
5-methoxy-1H-indol-6-ol, also known as 6-hydroxy-5-methoxyindole, belongs to the indole class of heterocyclic aromatic compounds. The core indole scaffold is a key feature in numerous biologically active molecules, including the neurotransmitter serotonin and the hormone melatonin. The substituents at the C5 (methoxy) and C6 (hydroxyl) positions significantly modulate the electronic environment of the bicyclic system, influencing its reactivity, stability, and intermolecular interactions.[2]
The presence of both a hydrogen-bond donor (hydroxyl group) and an acceptor (methoxy group) on the benzene portion of the indole, in addition to the N-H group in the pyrrole ring, imparts a distinct polarity and potential for specific biological interactions.
Table 1: Compound Identifiers and Core Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 5-methoxy-1H-indol-6-ol | [1] |
| CAS Number | 2380-82-7 | [1] |
| Molecular Formula | C₉H₉NO₂ | [1] |
| Molecular Weight | 163.17 g/mol | [1] |
| Canonical SMILES | COC1=C(C=C2C(=C1)C=CN2)O | [1] |
| InChI Key | RWEBZZKCIMKUTO-UHFFFAOYSA-N | [1] |
| Synonyms | 6-Hydroxy-5-methoxyindole, 6H5MI |[1] |
Core Physicochemical Characteristics
The physicochemical properties of an active pharmaceutical ingredient (API) or a key intermediate are paramount, dictating its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.
Table 2: Computed Physicochemical Properties
| Property | Value | Scientific Implication & Rationale | Source(s) |
|---|---|---|---|
| XLogP3 | 1.7 | This value indicates moderate lipophilicity. It suggests the compound may possess reasonable membrane permeability, a crucial factor for oral bioavailability and CNS penetration. The hydroxyl group reduces the lipophilicity compared to its parent, 5-methoxyindole (XLogP3 ≈ 2.1).[3] | [1] |
| Hydrogen Bond Donors | 2 | The indole N-H and the phenolic O-H groups can donate hydrogen bonds, facilitating interactions with polar solvent molecules and biological targets like enzyme active sites. | [1] |
| Hydrogen Bond Acceptors | 2 | The oxygen atoms of the methoxy and hydroxyl groups can accept hydrogen bonds, contributing to its solubility in protic solvents and its binding affinity. | [1] |
| Rotatable Bond Count | 1 | The single rotatable bond (the C-O bond of the methoxy group) confers minimal conformational flexibility, leading to a relatively rigid structure. This rigidity can be advantageous for specific receptor binding. |[1] |
Solubility Profile
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Aqueous Solubility: Direct experimental data is not widely published. However, based on its structure—a rigid, aromatic core combined with polar functional groups—5-methoxy-1H-indol-6-ol is predicted to be sparingly soluble in water. The phenolic hydroxyl and indole N-H groups provide some hydrophilicity, but the bicyclic ring system dominates.
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Organic Solvent Solubility: The compound is expected to be soluble in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). This is typical for polar indole derivatives.[4] Its solubility in non-polar solvents like hexanes is expected to be low.
Acid-Base Properties (pKa)
Understanding the pKa values is critical for developing purification methods (extraction, chromatography) and for predicting the compound's charge state at physiological pH. 5-methoxy-1H-indol-6-ol has two primary acidic protons:
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Phenolic Hydroxyl (-OH) at C6: Phenols are weakly acidic. The pKa of phenol itself is ~10. The electronic influence of the indole ring system suggests the pKa of this group will be in a similar range, making it the most acidic proton in the molecule.
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Indole Nitrogen (-NH) at N1: The N-H proton of an indole is significantly less acidic, with a pKa typically around 17. It will only be deprotonated under strongly basic conditions.
Therefore, in a physiological environment (pH ~7.4), the molecule will be predominantly in its neutral, un-ionized form.
Spectroscopic & Spectrometric Characterization
Spectroscopic analysis is the cornerstone of structural elucidation and purity confirmation. A multi-technique approach ensures unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive map of the carbon-hydrogen framework.
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¹H NMR: A reported spectrum in CDCl₃ shows characteristic signals[5]:
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~3.92 ppm (3H, singlet): Corresponds to the methoxy (-OCH₃) protons.
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~5.45 ppm (1H, singlet): The phenolic hydroxyl (-OH) proton. This peak is typically broad and its position is concentration-dependent. It is exchangeable with D₂O.
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~6.4-7.2 ppm (4H, multiplets/t/s): Aromatic protons on the indole ring. The specific coupling patterns allow for unambiguous assignment to the C2, C3, C4, and C7 positions.
-
~7.95 ppm (1H, broad singlet): The indole N-H proton. Like the O-H proton, this signal is broad and exchangeable with D₂O.
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¹³C NMR: Predicted chemical shifts would include a signal for the methoxy carbon around 55-60 ppm and a series of signals between ~100-150 ppm for the nine carbons of the indole ring system.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
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Expected Key Absorptions:
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3400-3500 cm⁻¹ (sharp/medium): N-H stretch of the indole ring.
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3200-3600 cm⁻¹ (broad): O-H stretch of the phenolic hydroxyl group, indicative of hydrogen bonding.
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~3100-3000 cm⁻¹ (weak): Aromatic C-H stretching.
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~1200-1300 cm⁻¹ (strong): Aryl C-O stretching from both the ether and phenol functionalities.
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UV-Vis Spectroscopy
The indole ring system is a strong chromophore.
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Expected Absorption: The compound is expected to exhibit strong UV absorbance with a λ_max between 270-290 nm in a solvent like ethanol or methanol. The exact position and intensity of the absorption bands are sensitive to the substitution pattern on the benzene ring.
Mass Spectrometry (MS)
MS provides the exact molecular weight and fragmentation patterns useful for identification.
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Expected Molecular Ion: For the molecular formula C₉H₉NO₂, the exact mass is 163.0633 Da.[1] High-resolution mass spectrometry (HRMS) should readily confirm this mass.
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Fragmentation: Common fragmentation pathways for indoles involve the loss of small molecules from the pyrrole ring or side chains.
Experimental Workflows & Protocols
The following protocols represent robust, standard methodologies for characterizing 5-methoxy-1H-indol-6-ol. The rationale behind key steps is provided to ensure experimental integrity.
Characterization Workflow Diagram
The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized or acquired batch of 5-methoxy-1H-indol-6-ol.
Sources
- 1. 5-Methoxy-1H-indol-6-ol | C9H9NO2 | CID 127089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-hydroxy-6-methoxyindole synthesis - chemicalbook [chemicalbook.com]
